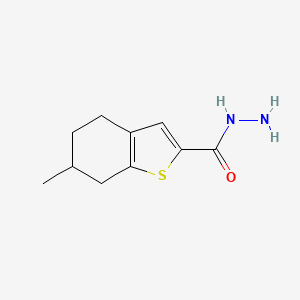

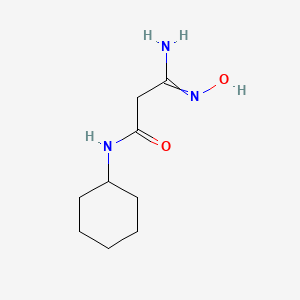

![molecular formula C11H12ClNO3 B1274421 Methyl 4-[(3-chloropropanoyl)amino]benzoate CAS No. 160313-42-8](/img/structure/B1274421.png)

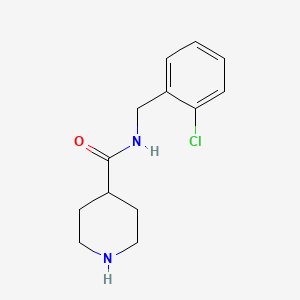

Methyl 4-[(3-chloropropanoyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-[(3-chloropropanoyl)amino]benzoate, also known as MCPB, is a chemical compound composed of a methyl benzoate ester and a chloropropanoyl amino group. It is a white solid with a melting point of 115 °C and a molecular weight of 246.63 g/mol. It is soluble in ethanol and methanol, but insoluble in water. MCPB has a variety of applications in scientific research, including its use as an inhibitor of enzymes, as a stabilizing agent for proteins, and as a modulator of cell signaling pathways.

Aplicaciones Científicas De Investigación

Synthesis Applications

Radioisotope Labeling : Methyl 4-[(3-chloropropanoyl)amino]benzoate derivatives have been used in the synthesis of radioisotope-labeled compounds. For instance, Taylor et al. (1996) described the synthesis of benzyl and benzoyl methyl esters labeled with tritium and carbon-14, which are valuable in biological and pharmaceutical research (Taylor et al., 1996).

Intermediate in Pharmaceutical Synthesis : Yang Jian-she (2009) reported that Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, a similar compound, is an important intermediate in the synthesis of Tianeptine, a pharmaceutical drug (Yang Jian-she, 2009).

Molecular Structure Studies

- Hydrogen Bonding and Molecular Structure : The study of isomeric reaction products of similar compounds, such as Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, has led to insights into hydrogen bonding and molecular electronic structure. These findings are crucial for understanding molecular interactions in various chemical contexts (J. Portilla et al., 2007).

Chemical Properties and Reactions

- Studying Chemical Reactions and Properties : Research by C. Stelt et al. (1956) on the chlorination products of Methyl 4-amino-2-hydroxy-benzoate, a related compound, provides detailed insights into the isomerism, reduction reactions, and potential applications in fungicidal activity (C. Stelt et al., 1956).

Polymer Science and Photopolymerization

- Photopolymerization Applications : A study by Guillaneuf et al. (2010) on a compound similar to this compound, used as a photoiniferter in photopolymerization, highlights its potential in the development of new polymerization techniques (Y. Guillaneuf et al., 2010).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-(3-chloropropanoylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-16-11(15)8-2-4-9(5-3-8)13-10(14)6-7-12/h2-5H,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEJOSXYYOIJQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397746 |

Source

|

| Record name | methyl 4-[(3-chloropropanoyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160313-42-8 |

Source

|

| Record name | methyl 4-[(3-chloropropanoyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

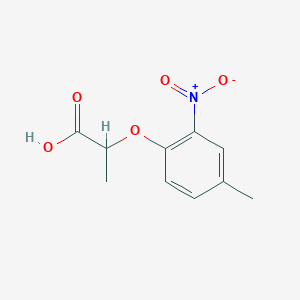

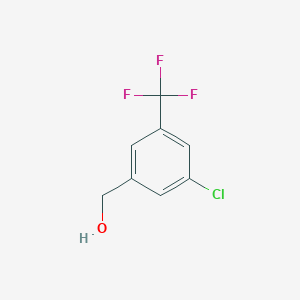

![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)

![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)